Tetrakis(4-bromophenyl)stannane: Synthesis, Characterization, and Applications in Advanced Porous Materials
Tetrakis(4-bromophenyl)stannane: Synthesis, Characterization, and Applications in Advanced Porous Materials
Here is an in-depth technical guide on the synthesis, characterization, and application of Tetrakis(4-bromophenyl)stannane, designed for researchers and drug development professionals.
Executive Summary
Tetrakis(4-bromophenyl)stannane (C₂₄H₁₆Br₄Sn) is a highly symmetric, rigid tetrahedral building block that has become indispensable in modern materials science. Driven by the sp³ hybridization of its central tin(IV) atom, the molecule directs its four peripheral bromoarene groups at perfect ~109.5° angles. This spatial arrangement, combined with the high reactivity of the para-bromo substituents, makes it an ideal core node for synthesizing 3D Conjugated Microporous Polymers (CMPs), Covalent Organic Frameworks (COFs), and advanced photosensitizers.
Synthetic Methodologies & Mechanistic Causality
The architectural design of 3D porous materials requires rigid nodes that can withstand structural collapse and ensure high internal surface areas. Forming four sterically demanding aryl-tin bonds on a single Sn(IV) center requires highly nucleophilic arylating agents.
Historically, two primary strategies are utilized:
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The Grignard Approach: Utilizes 4-bromophenylmagnesium bromide[1]. While highly scalable, the steric bulk of the Grignard reagent often leads to incomplete substitution (yielding tri-substituted stannyl chlorides). Furthermore, the harsh reflux conditions required to force the tetra-substitution often promote Wurtz-type homocoupling side reactions, complicating downstream purification.
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The Organolithium Pathway (Recommended): Utilizes lithium-halogen exchange[2]. As an application scientist, I strongly recommend this route for high-purity applications. The exchange is kinetically favored at cryogenic temperatures (-10 °C to -78 °C), generating a highly reactive, less sterically hindered 4-bromophenyllithium species. This drives the tetra-substitution to completion while suppressing side reactions.
Detailed Experimental Protocol (Organolithium Route)
Trustworthiness & Self-Validation: The following protocol incorporates in-process controls (IPCs) to validate the success of each step before proceeding, ensuring a self-validating workflow.
Reagents:
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1,4-Dibromobenzene (4.0 equivalents)
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n-Butyllithium (2.5 M in hexanes, 4.0 equivalents)
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Tin(IV) chloride (SnCl₄, 1.0 equivalent)
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Anhydrous Diethyl Ether (Et₂O)
Step-by-Step Methodology:
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System Purging: Flame-dry a 500 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times.
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Causality: Organolithium reagents are extremely sensitive to moisture and oxygen; any protic source will quench the reagent to bromobenzene, drastically reducing the yield.
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Dissolution & Cooling: Dissolve 1,4-dibromobenzene (8.01 g, 33.9 mmol) in 300 mL of anhydrous Et₂O. Cool the solution to -10 °C using an ice/salt bath.
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Lithium-Halogen Exchange: Add n-butyllithium (13.6 mL, 33.9 mmol) dropwise over 15 minutes. Stir for 30 minutes.
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Validation: The solution should turn slightly cloudy or pale yellow, indicating the formation of 4-bromophenyllithium. The temperature is strictly kept at -10 °C to prevent the formed aryllithium from reacting with the n-butyl bromide byproduct[2].
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Electrophilic Trapping: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add SnCl₄ (0.99 mL, 8.47 mmol) dropwise.
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Causality: SnCl₄ is highly electrophilic. Adding it at -78 °C controls the massive exotherm of the Sn-C bond formation, preventing the thermal cleavage of the newly formed bonds.
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Warming & Quenching: Remove the cooling bath and allow the mixture to warm to room temperature over 12 hours. Quench the reaction carefully with 50 mL of saturated aqueous NH₄Cl.
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Validation: The cessation of gas evolution and the dissolution of lithium salts into the aqueous layer confirm a successful quench.
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Workup & Purification: Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude off-white solid from a mixture of chloroform and ethanol to yield pure Tetrakis(4-bromophenyl)stannane as a white crystalline powder[2].
Characterization & Validation
To ensure the integrity of the synthesized node, a multi-modal characterization approach is required. The absence of a peak at ~150 ppm in the ¹¹⁹Sn NMR is the primary indicator that no tri-substituted intermediates remain.
| Analytical Method | Observed Signals / Data Points | Structural Significance |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52–7.57 (m, 8H), 7.35–7.37 (m, 8H) ppm | AA'BB' spin system confirms para-substitution and high symmetry[2]. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 136.4, 133.9, 131.8, 123.6 ppm | Four distinct carbon environments validate the uniform tetra-aryl environment[2]. |
| ¹¹⁹Sn NMR (149 MHz, CDCl₃) | δ -135.4 ppm | A single sharp resonance confirms a single highly symmetric Sn(IV) species. |
| FTIR (ATR, cm⁻¹) | 1486 (s), 1060 (s), 1005 (m), 810 (s) | 810 cm⁻¹ corresponds to the C-H out-of-plane bending of p-disubstituted benzenes. |
| HRMS (DART) | m/z calcd for C₂₄H₁₆Br₄Sn [M]⁺: 743.69 | Confirms the exact molecular mass and the characteristic isotopic pattern of SnBr₄. |
Applications in Materials Science
Once synthesized and validated, Tetrakis(4-bromophenyl)stannane acts as a foundational hub for complex macromolecular architectures and active pharmaceutical ingredients:
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Sonogashira Coupling: Reaction with trimethylsilylacetylene (TMSA) yields Tetrakis(4-ethynylphenyl)stannane, a direct precursor for alkyne-linked CMPs via Glaser homocoupling[2].
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Porphyrin Networks & Photodynamic Therapy: It can be integrated into tin-metalated porphyrin networks, which exhibit enhanced singlet oxygen quantum yields for photodynamic antimicrobial applications[3]. The heavy-atom effect of the Sn center enhances intersystem crossing, making these materials highly efficient photosensitizers against multi-drug resistant strains[4].
Visualizations
Caption: Workflow and decision matrix for the synthesis of Tetrakis(4-bromophenyl)stannane.
Caption: Downstream applications of Tetrakis(4-bromophenyl)stannane in porous materials.
References
- Benchchem - "Tetrakis(4-bromophenyl)
- Uni Heidelberg - "Mikroporöse organische Polymere auf Basis tetraedrischer Monomere der Gruppe IV" URL
- ResearchGate - "Excited states absorption spectra of porphyrins – Solvent effects" URL
- Scilit - "Photodynamic antimicrobial activities and laser flash photolysis studies of meso-tetrakis (2-bromophenyl), meso-tetrakis (3-bromophenyl) and meso-tetrakis (4-bromophenyl)
